![molecular formula C12H14ClNO3 B13001558 Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride](/img/structure/B13001558.png)
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride
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Overview
Description
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to the compound .
Preparation Methods
The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common synthetic route involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature . Another method includes the use of a base such as potassium carbonate in a solvent system of acetonitrile and methanol to yield N-sulfonylazetidine . Industrial production methods may vary, but they generally follow similar principles of ring formation and subsequent functionalization.
Chemical Reactions Analysis
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride undergoes various types of chemical reactions due to the presence of the azetidine ring and ester functional group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride has shown potential as an intermediate in the synthesis of bioactive compounds. It is particularly relevant in the development of pharmaceuticals targeting specific receptors.
- Receptor Agonists : The compound serves as a precursor for azetidine-3-carboxylic acid, which is utilized in the preparation of certain receptor agonists. These agonists have applications in immunosuppressive therapies, indicating the compound's relevance in drug development for autoimmune diseases and transplant rejection .
- Anti-Cancer Research : Analogous compounds derived from azetidine structures have been explored for their anti-cancer properties. Research has indicated that these compounds can inhibit tubulin polymerization, similar to known anti-cancer agents like combretastatin A-4. This suggests that this compound may also possess cytotoxic effects against cancer cells .
Organic Synthesis
The synthesis of this compound involves several key steps that highlight its utility in organic chemistry.
- Synthetic Routes : Efficient synthetic methodologies have been developed for creating azetidine derivatives, including this compound. For instance, one approach involves the use of readily available reagents and avoids toxic substances, enhancing the practicality of large-scale production .
- Heterocyclic Chemistry : The compound is part of a broader class of heterocyclic compounds that are essential in organic synthesis. Its structure allows for modifications that can lead to various derivatives with distinct biological activities .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is largely influenced by the reactivity of the azetidine ring. The ring strain facilitates various chemical transformations, including ring-opening and substitution reactions. These reactions can interact with molecular targets such as enzymes and receptors, leading to biological effects .
Comparison with Similar Compounds
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Biological Activity
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is an organic compound with a unique structure that combines a benzoate moiety with an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features:
- Azetidine Ring : A five-membered saturated heterocycle containing one nitrogen atom.
- Benzoate Moiety : Comprising a benzene ring attached to a carboxylate group.
This structural complexity may enhance its ability to interact with biological targets, potentially influencing its pharmacological properties .
Antimicrobial Properties
Research indicates that compounds with similar structures to methyl 4-(azetidine-3-carbonyl)benzoate exhibit significant antimicrobial activity. For instance, in studies comparing various derivatives, certain analogues demonstrated potent inhibition against bacterial and fungal strains through mechanisms such as enzyme inhibition and membrane disruption .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Methyl 4-(azetidine-3-carbonyl)benzoate | <1 | Staphylococcus aureus |
Compound 9a (related analogue) | 0.03 | E. coli |
Ketoconazole (standard drug) | 0.04 | Candida albicans |
Anti-inflammatory Effects
Preliminary studies suggest that methyl 4-(azetidine-3-carbonyl)benzoate may possess anti-inflammatory properties. The azetidine ring could facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways. However, specific data on its anti-inflammatory activity remains limited and requires further investigation .
Anticancer Potential
The compound's structural features indicate possible anticancer activity. Similar azetidine derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the precise mechanisms by which methyl 4-(azetidine-3-carbonyl)benzoate exerts its effects on cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 4-(azetidine-3-carbonyl)benzoate and related compounds:
- Antimycobacterial Activity : Research using microplate Alamar blue assays has shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) below 1 µg/mL against Mycobacterium tuberculosis, indicating strong potential as anti-TB agents .
- Cytotoxicity Assessments : In vitro tests on mammalian cell lines (e.g., Vero cells) have been conducted to evaluate cytotoxicity, with promising results showing low toxicity profiles for several derivatives .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, suggesting that structural modifications can enhance their efficacy against specific pathogens .
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl 4-(azetidine-3-carbonyl)benzoate;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
RFCHSRJMAZZUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
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